molecular formula C14H14N2O B11495373 5-(aminomethyl)-1-ethylbenzo[cd]indol-2(1H)-one

5-(aminomethyl)-1-ethylbenzo[cd]indol-2(1H)-one

Cat. No.: B11495373
M. Wt: 226.27 g/mol
InChI Key: WDLVNVHVEZYIFY-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-ethylbenzo[cd]indol-2(1H)-one is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their significant biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1-ethylbenzo[cd]indol-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzylamine with ethyl acetoacetate under reflux conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-ethylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

5-(Aminomethyl)-1-ethylbenzo[cd]indol-2(1H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-(aminomethyl)-1-ethylbenzo[cd]indol-2(1H)-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)indole: A simpler indole derivative with similar biological activities.

    1-Ethyl-2-methylindole: Another indole derivative with different substituents.

    2-Aminobenzimidazole: A related compound with a benzimidazole structure.

Uniqueness

5-(Aminomethyl)-1-ethylbenzo[cd]indol-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

5-(aminomethyl)-1-ethylbenzo[cd]indol-2-one

InChI

InChI=1S/C14H14N2O/c1-2-16-12-5-3-4-10-9(8-15)6-7-11(13(10)12)14(16)17/h3-7H,2,8,15H2,1H3

InChI Key

WDLVNVHVEZYIFY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC3=C(C=CC(=C32)C1=O)CN

Origin of Product

United States

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